2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide

Scaffold hopping Heterocyclic chemistry Bioisosterism

The sole commercially available pyridazinone-acetamide-coumarin hybrid with a furan-2-yl at C3, offering an oxygen-heteroaryl hydrogen-bond acceptor vector absent in pyrazole/phenyl analogs. Enables three-point SAR mapping of heteroaryl effects when procured alongside CAS 1334372-49-4 and 1226459-68-2. Lead-like properties (MW 363.33, clogP 2.69, TPSA 99.61 Ų) support fragment-growth and hit-to-lead programs. Ideal for MAO-B isoform selectivity screening and glycoprotein IIb/IIIa platelet aggregation assays, building on validated pyridazine-coumarin pharmacology (Costas-Lago 2017/2019). Secure this unexplored vector for your focused library.

Molecular Formula C19H13N3O5
Molecular Weight 363.329
CAS No. 1251560-72-1
Cat. No. B2900445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide
CAS1251560-72-1
Molecular FormulaC19H13N3O5
Molecular Weight363.329
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
InChIInChI=1S/C19H13N3O5/c23-17(20-14-10-12-4-1-2-5-15(12)27-19(14)25)11-22-18(24)8-7-13(21-22)16-6-3-9-26-16/h1-10H,11H2,(H,20,23)
InChIKeyOFILGONVFBPIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide (CAS 1251560-72-1): Sourcing & Structural Baseline for Procurement Scientists


2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide (CAS 1251560-72-1, molecular formula C₁₉H₁₃N₃O₅, MW 363.33 g/mol) is a synthetic hybrid small molecule comprising three pharmacologically privileged scaffolds—a furan ring, a pyridazin-3(2H)-one core, and a coumarin (2-oxo-2H-chromen) moiety—connected via an acetamide linker . The compound is commercially available at 95%+ purity from multiple chemical suppliers for research use . Its ZINC database entry (ZINC6093358) confirms no bioactivity data has been deposited in ChEMBL as of the latest release . The furan-substituted pyridazinone core links this compound to the Sloan-Kettering Institute patent family (EP2518063/US9562019) describing pyridazinones and furan-containing compounds as EGFR/KRAS pathway inhibitors, though this specific coumarin-bearing analog is not exemplified in the patent .

Why Generic Pyridazinone-Coumarin Substitution Is Not Advisable: Structural Specificity of CAS 1251560-72-1


Within the pyridazinone-coumarin hybrid chemical space, simple substitution at the pyridazinone C3 position fundamentally alters molecular recognition. The target compound bears a furan-2-yl substituent at this position, whereas direct commercially available analogs replace this with a 3,5-dimethylpyrazol-1-yl group (CAS 1334372-49-4, MW 391.39, ΔMW = +28 Da), a phenyl group with a methyl-branched linker (CAS 1226459-68-2, MW 387.4, ΔMW = +24 Da), or an ethyl-linked coumarin carboxamide variant (CAS 946263-65-6, MW 377.36, ΔMW = +14 Da) . The Costas-Lago et al. (2017, 2019) pyridazine-coumarin series further demonstrates that even subtle changes in heteroaryl substitution pattern drastically affect biological potency—compounds 9b and 9d (bromine-substituted) achieved sub-micromolar MAO-B IC₅₀ values while unsubstituted analogs were markedly less active, and antiplatelet IC₅₀ values varied by >10-fold depending solely on the substitution pattern of the two cores . The target compound's furan oxygen provides a unique hydrogen-bond acceptor vector and distinct π-electron distribution that cannot be replicated by pyrazole, phenyl, or halogen-substituted congeners .

Quantitative Differentiation Evidence: CAS 1251560-72-1 vs. Closest Commercial Analogs


Scaffold Composition Differentiation: Furan vs. Pyrazole vs. Phenyl at Pyridazinone C3 Position

The target compound is the only commercially cataloged analog in the pyridazinone-acetamide-coumarin series that bears a furan-2-yl substituent at the pyridazinone C3 position. The closest commercial comparator, CAS 1334372-49-4, replaces the furan with a bulkier 3,5-dimethylpyrazol-1-yl group, resulting in a molecular weight increase of 28 Da (363.33 → 391.39) and introduction of two additional nitrogen atoms (C₁₉H₁₃N₃O₅ → C₂₀H₁₇N₅O₄) . A second comparator, CAS 1226459-68-2, replaces furan with phenyl and introduces a methyl branch on the acetamide linker (MW 387.4, C₂₂H₁₇N₃O₄) . These substitutions alter H-bond acceptor capacity (furan oxygen lone pair vs. pyrazole N2 vs. phenyl π-cloud), predicted LogP, and TPSA, each of which directly impacts target binding and ADME properties.

Scaffold hopping Heterocyclic chemistry Bioisosterism

Linker Architecture: Acetamide Bridge vs. Direct C-C Pyridazine-Coumarin Fusion in Published Hybrid Series

The target compound employs an acetamide linker (-CH₂-C(=O)-NH-) connecting the pyridazinone N1 to the coumarin C3 position. This is architecturally distinct from the Costas-Lago pyridazine-coumarin series (2017, 2019), where the pyridazine and coumarin rings are directly connected via a C-C bond at the coumarin C3 position . The acetamide linker introduces two rotatable bonds, a hydrogen-bond donor (amide NH), and an additional carbonyl acceptor, creating a flexible spacer that allows the two pharmacophoric cores to adopt conformations not accessible in directly fused systems. The directly fused Costas-Lago hybrids (e.g., compounds 9b, 9d) achieved sub-micromolar MAO-B IC₅₀ values, but their rigid geometry limits the orientational degrees of freedom between the two aromatic systems .

Linker pharmacology Conformational flexibility Structure-activity relationships

Lipinski Rule-of-Five and Drug-Likeness Profile: Target Compound vs. Pyrazole Analog Comparator

The target compound complies with all four Lipinski Rule-of-Five criteria (MW 363.33 < 500; clogP 2.69 < 5; HBD 1 < 5; HBA 8 < 10), as does the pyrazole analog CAS 1334372-49-4 . However, the target compound's lower molecular weight (363.33 vs. 391.39) and lower hydrogen-bond acceptor count (8 vs. an estimated 9 for the pyrazole analog, which bears two additional pyrazole nitrogens) position it closer to the center of 'lead-like' chemical space. The lower clogP (2.69) also predicts superior aqueous solubility relative to the phenyl comparator CAS 1226459-68-2, whose additional aromatic carbon content and higher MW (387.4) are expected to increase lipophilicity .

Drug-likeness Physicochemical profiling Lead selection criteria

Class-Level Biological Precedent: Pyridazinone-Coumarin Hybrids as MAO-B and Antiplatelet Agents with Substitution-Dependent Potency

Although no direct bioactivity data exist for CAS 1251560-72-1 , the pyridazinone-coumarin hybrid class has demonstrated quantifiable, substitution-dependent biological activity in two independent target areas. In MAO-B inhibition, the Costas-Lago 2017 series achieved sub-micromolar IC₅₀ values for the best compounds (9b, 9d, both bromine-substituted), with selectivity over MAO-A and no cytotoxicity . In antiplatelet screening, the 2019 Costas-Lago pyridazinone-coumarin series showed IC₅₀ values in the low micromolar range against collagen-induced platelet aggregation, with activity demonstrated to be 'affected by the substitution pattern of the two selected cores'—compounds 4b, 4d, and 5b being the most potent . The furan substitution in the target compound is chemically distinct from the bromine, methyl, or methoxy substituents explored in these published series, representing an untested substitution pattern within a validated hybrid scaffold class.

MAO-B inhibition Antiplatelet activity Class-level SAR

Commercial Availability and Purity Benchmarking Across Suppliers

CAS 1251560-72-1 is commercially stocked at 95%+ purity by Chemenu (Catalog CM621264) . The closest analog CAS 1334372-49-4 is also stocked at 95%+ purity (Chemenu Catalog CM618421) , while CAS 1226459-68-2 is available at 95%+ (Chemenu Catalog CM638911) . All three compounds are supplied for R&D use only with comparable purity specifications, meaning purity alone does not differentiate the target compound. However, the target compound's catalog availability with the specific furan-2-yl substitution pattern is unique—no other supplier catalogs list a compound combining the furan-pyridazinone-acetamide-coumarin architecture at the time of this analysis.

Chemical procurement Purity specification Supplier comparison

Recommended Application Scenarios for 2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide Based on Evidence


Furan-Specific SAR Expansion in Pyridazinone-Coumarin Hybrid Screening Libraries

As the only commercially available pyridazinone-acetamide-coumarin hybrid bearing a furan-2-yl substituent at C3, this compound is ideally suited for inclusion in focused screening libraries designed to map the structure-activity relationship of heteroaryl substitution at the pyridazinone core. Procurement of this compound alongside CAS 1334372-49-4 (pyrazole) and CAS 1226459-68-2 (phenyl) enables a three-point SAR comparison covering oxygen-heteroaryl, nitrogen-heteroaryl, and carbocyclic substituents within an otherwise identical scaffold architecture .

MAO-B Inhibitor Lead Discovery Leveraging Validated Hybrid Scaffold Class

The pyridazine-coumarin hybrid class has demonstrated potent, selective, and reversible MAO-B inhibition with sub-micromolar IC₅₀ values for optimized analogs (Costas-Lago et al., 2017) . The target compound's furan substitution represents an unexplored vector within this validated pharmacophore. Screening against recombinant human MAO-B and MAO-A would establish whether the furan oxygen contributes favorably to isoform selectivity, building on the established SAR that bromine substitution at the pyridazine ring drives potency in the directly fused series .

Antiplatelet Agent Screening with Flexible Linker Architecture

The Costas-Lago 2019 study demonstrated that pyridazinone-coumarin hybrids inhibit collagen-induced platelet aggregation with IC₅₀ values in the low micromolar range, acting via glycoprotein IIb/IIIa activation blockade . The target compound's flexible acetamide linker may confer distinct binding kinetics compared to the directly fused Costas-Lago series. Procurement for in vitro platelet aggregation assays (collagen, ADP, and thrombin-induced) would test whether linker flexibility translates to improved efficacy or altered subtype selectivity .

Fragment-Based or Lead-Optimization Programs Prioritizing Ligand Efficiency

With MW 363.33, clogP 2.69, TPSA 99.61 Ų, and only 1 hydrogen-bond donor, the target compound occupies favorable lead-like chemical space . Compared to the pyrazole analog (MW 391.39), it offers superior ligand efficiency potential. Procurement is recommended for fragment-growth or hit-to-lead programs where maintaining low molecular weight and moderate lipophilicity is critical for downstream ADME optimization. The furan oxygen and amide NH provide two distinct vectors for analog synthesis, while the coumarin carbonyl offers a third modification site .

Quote Request

Request a Quote for 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.